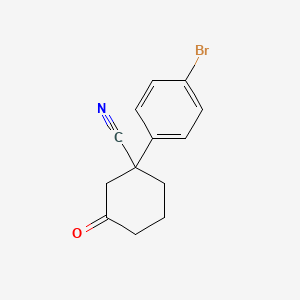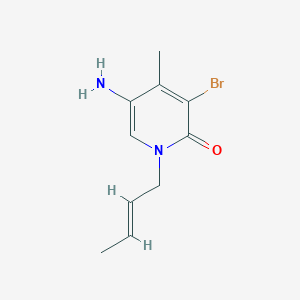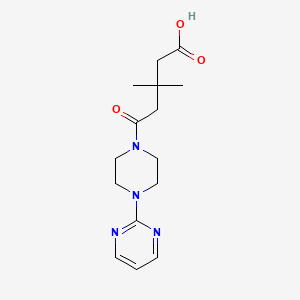
1-(3-Fluoro-5-isobutoxyphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluoro-5-isobutoxyphenyl)ethanol is an organic compound that belongs to the class of phenyl ethanol derivatives It is characterized by the presence of a fluorine atom and an isobutoxy group attached to the phenyl ring, along with a hydroxyl group attached to the ethyl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-5-isobutoxyphenyl)ethanol typically involves the reaction of 3-fluoro-5-isobutoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation of the corresponding aldehyde using a palladium or platinum catalyst under hydrogen gas pressure is a common approach. This method allows for the production of larger quantities of the compound with high purity.
化学反応の分析
Types of Reactions: 1-(3-Fluoro-5-isobutoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: 1-(3-Fluoro-5-isobutoxyphenyl)ethanone.
Reduction: 1-(3-Fluoro-5-isobutoxyphenyl)ethane.
Substitution: 1-(3-Methoxy-5-isobutoxyphenyl)ethanol.
科学的研究の応用
1-(3-Fluoro-5-isobutoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(3-Fluoro-5-isobutoxyphenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom and isobutoxy group can influence its binding affinity and specificity. The hydroxyl group allows for hydrogen bonding interactions, which can play a crucial role in its biological activity. The exact pathways and molecular targets are subject to ongoing research.
類似化合物との比較
- 1-(3-Fluoro-4-isobutoxyphenyl)ethanol
- 1-(3-Chloro-5-isobutoxyphenyl)ethanol
- 1-(3,5-Difluoro-4-isobutoxyphenyl)ethanol
Comparison: 1-(3-Fluoro-5-isobutoxyphenyl)ethanol is unique due to the specific positioning of the fluorine and isobutoxy groups on the phenyl ring. This structural arrangement can result in different chemical reactivity and biological activity compared to its analogs. For example, the presence of a second fluorine atom in 1-(3,5-Difluoro-4-isobutoxyphenyl)ethanol can significantly alter its electronic properties and reactivity.
特性
CAS番号 |
1443335-24-7 |
|---|---|
分子式 |
C12H17FO2 |
分子量 |
212.26 g/mol |
IUPAC名 |
1-[3-fluoro-5-(2-methylpropoxy)phenyl]ethanol |
InChI |
InChI=1S/C12H17FO2/c1-8(2)7-15-12-5-10(9(3)14)4-11(13)6-12/h4-6,8-9,14H,7H2,1-3H3 |
InChIキー |
GXJVASCYWHIMST-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=CC(=CC(=C1)C(C)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


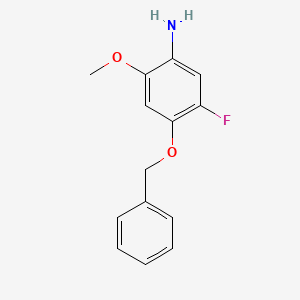
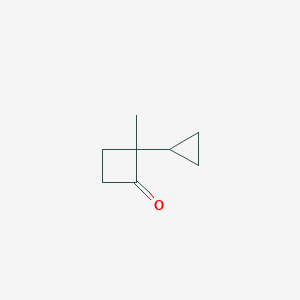
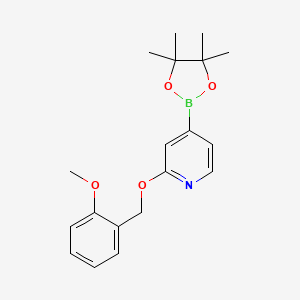
![(2S)-2-hydroxy-2-[2-(2-methoxy-5-methylpyridin-3-yl)ethyl]butanedioic acid](/img/structure/B13084451.png)
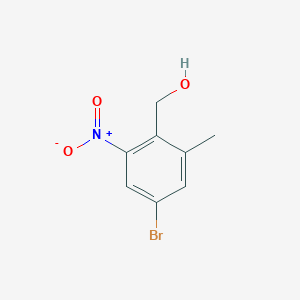
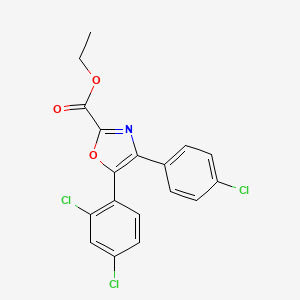
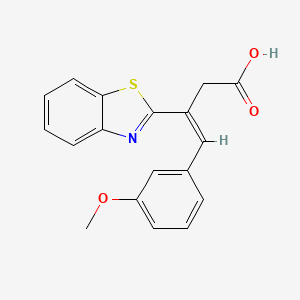
![1-(2-Methylpropyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13084471.png)
![Ethyl 2-(4-fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13084472.png)
